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molecular formula C10H15NO4 B8287906 Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Cat. No. B8287906
M. Wt: 213.23 g/mol
InChI Key: VJAKFLXRNPYTRJ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate (2.345 mmol, 0.5 g) was dissolved in ethanol (5 ml) and cooled to 0° C. NaOH 1 M solution (5 ml) was slowly added and the resulting mixture was allowed to warm to RT. The solution was heated to 60° C. for 3 h. Ethanol was removed by evaporation and the residue was diluted with tert-butyl methyl ether. The mixture was cooled to 0° C. and acidified with 2 N HCl solution. The mixture was allowed to warm to ambient temperature and stirred overnight. The mixture was extracted with DCM. Both organic and aqueous phases contained the product so both they were combined and evaporated. 0.691 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 0.85 (d, 3H), 0.91 (d, 3H), 2.03 (qd, 1H), 4.54 (d, 1H), 6.66 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[O:10][N:9]=[C:8]([C:11]([O:13]CC)=[O:12])[CH:7]=1)[CH:3]([CH3:5])[CH3:4].[OH-].[Na+]>C(O)C>[OH:1][CH:2]([C:6]1[O:10][N:9]=[C:8]([C:11]([OH:13])=[O:12])[CH:7]=1)[CH:3]([CH3:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC(C(C)C)C1=CC(=NO1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 60° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted with tert-butyl methyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C(C)C)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.691 g
YIELD: CALCULATEDPERCENTYIELD 159.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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